molecular formula C15H18N2O B7466078 4-cyano-N-cyclohexyl-N-methylbenzamide

4-cyano-N-cyclohexyl-N-methylbenzamide

Cat. No.: B7466078
M. Wt: 242.32 g/mol
InChI Key: CHPHXVHDRUZVPF-UHFFFAOYSA-N
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Description

4-Cyano-N-cyclohexyl-N-methylbenzamide is a benzamide derivative characterized by a cyano (-CN) group at the para position of the benzene ring and dual N-substituents: a cyclohexyl group and a methyl group. This structural configuration imparts unique electronic and steric properties, distinguishing it from simpler benzamides. The cyano group’s strong electron-withdrawing nature influences the amide’s electronic environment, while the bulky N-cyclohexyl and N-methyl groups contribute to steric hindrance and conformational flexibility.

Properties

IUPAC Name

4-cyano-N-cyclohexyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h7-10,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPHXVHDRUZVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-cyclohexyl-N-methylbenzamide typically involves the following steps:

    Formation of 4-cyanobenzoyl chloride: This is achieved by reacting 4-cyanobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 4-cyanobenzoyl chloride is then reacted with cyclohexylamine and methylamine in the presence of a base such as triethylamine (Et3N) to form 4-cyano-N-cyclohexyl-N-methylbenzamide.

Industrial Production Methods

Industrial production methods for 4-cyano-N-cyclohexyl-N-methylbenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-cyanobenzoic acid and the corresponding amines.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: 4-cyanobenzoic acid, cyclohexylamine, and methylamine.

    Reduction: 4-aminomethyl-N-cyclohexyl-N-methylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-cyclohexyl-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclohexyl-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyano group can interact with nucleophilic sites on proteins, while the cyclohexyl and methyl groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

The para-substituent on the benzene ring significantly impacts electronic properties and intermolecular interactions. Key comparisons include:

Compound Name Substituent (Benzene) Key Observations Reference
4-Cyano-N-cyclohexyl-N-methylbenzamide 4-CN Strong electron-withdrawing effect; enhances amide resonance stabilization. N/A
4-Bromo-N-(2-nitrophenyl)-benzamide (I) 4-Br, 2-NO₂ Bromine (electron-withdrawing) and nitro groups induce planar molecular conformations; two molecules per asymmetric unit .
4-Chloro-N-cyclohexylbenzamide 4-Cl Chloro substituent facilitates hydrogen bonding; cyclohexyl group induces puckering in crystal lattice .
4-Methoxy-N-methylbenzamide 4-OCH3 Methoxy (electron-donating) group reduces amide planarity (dihedral angle = 10.6°); forms hydrogen-bonded chains .
N-Cyclohexyl-4-methylbenzamide 4-CH3 Methyl group increases hydrophobicity; molecular weight = 217.31 g/mol .

Key Findings :

  • Electron-withdrawing groups (e.g., -CN, -Br, -Cl) enhance amide resonance stabilization compared to electron-donating groups (e.g., -OCH3) .
  • Bulky substituents like -CN may reduce solubility but improve thermal stability due to stronger intermolecular interactions.
N-Substituent Effects

Dual N-substituents (cyclohexyl and methyl) in the target compound contrast with single N-substituents in analogs:

Compound Name N-Substituents Key Observations Reference
4-Cyano-N-cyclohexyl-N-methylbenzamide Cyclohexyl, Methyl Dual substitution increases steric hindrance, potentially limiting biological target access. N/A
4-Chloro-N-cyclohexylbenzamide Cyclohexyl Single substitution allows for flexible cyclohexyl puckering (Cremer & Pople parameters) .
4-Methoxy-N-methylbenzamide Methyl Smaller substituent enables tighter crystal packing via N–H⋯O hydrogen bonds .
4-Chloro-N-(2-methoxyphenyl)benzamide 2-Methoxyphenyl Aromatic N-substituent introduces π-π stacking potential .

Key Findings :

  • Dual N-substituents likely reduce conformational flexibility compared to single-substituted analogs, affecting crystal packing and solubility .
  • Aromatic N-substituents (e.g., 2-methoxyphenyl) enable π-π interactions absent in aliphatic-substituted benzamides .
Crystallographic and Spectroscopic Properties

Crystal structures of related compounds reveal trends in hydrogen bonding and molecular conformation:

  • 4-Methoxy-N-methylbenzamide : Chains along the b-axis via N–H⋯O and C–H⋯O interactions; dihedral angle of 10.6° between amide and benzene ring .
  • 4-Bromo-N-(2-nitrophenyl)-benzamide (I) : Two molecules per asymmetric unit; planar arrangement due to nitro and bromine substituents .
  • 4-Chloro-N-cyclohexylbenzamide: Cyclohexyl puckering parameters (Cremer & Pople) suggest non-planar conformations in the crystal lattice .

Inference for Target Compound: The cyano group’s strong dipole and dual N-substituents may promote a rigid, planar conformation with extensive hydrogen bonding, akin to 4-methoxy-N-methylbenzamide but with greater steric constraints.

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